molecular formula C8H17ClN2O2 B11726978 Dimethyl adipimidate monohydrochloride CAS No. 1185010-68-7

Dimethyl adipimidate monohydrochloride

Cat. No.: B11726978
CAS No.: 1185010-68-7
M. Wt: 208.68 g/mol
InChI Key: JKNIOHXBRYZCTM-UHFFFAOYSA-N
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Description

Dimethyl adipimidate monohydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is commonly used as a cross-linking reagent in biochemical and molecular biology research. The compound is known for its ability to form stable covalent bonds between molecules, making it valuable in the study of protein-protein interactions and other molecular complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl adipimidate monohydrochloride can be synthesized through the reaction of adipic acid with dimethylamine in the presence of a dehydrating agent. The reaction typically involves the following steps:

    Formation of Dimethyl Adipimidate: Adipic acid is reacted with dimethylamine to form dimethyl adipimidate.

    Hydrochloride Formation: The dimethyl adipimidate is then treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl adipimidate monohydrochloride primarily undergoes substitution reactions due to the presence of reactive imidate groups. These reactions are often used to cross-link proteins and other biomolecules.

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with this compound include nucleophiles such as amines and thiols.

    Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biomolecules involved.

Major Products

The major products formed from reactions with this compound are cross-linked protein complexes. These products are used to study the structural and functional properties of proteins.

Scientific Research Applications

Dimethyl adipimidate monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent to study molecular interactions and reaction mechanisms.

    Biology: Employed in the study of protein-protein interactions, enzyme mechanisms, and cellular structures.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

    Industry: Applied in the production of biocompatible materials and the stabilization of enzymes for industrial processes.

Mechanism of Action

The mechanism of action of dimethyl adipimidate monohydrochloride involves the formation of covalent bonds between molecules. The imidate groups react with nucleophilic sites on proteins, such as amino groups, to form stable cross-links. This process helps to stabilize protein structures and allows for the study of molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl suberimidate: Another cross-linking reagent with a longer carbon chain.

    Dimethyl pimelimidate: Similar in structure but with a different chain length.

Uniqueness

Dimethyl adipimidate monohydrochloride is unique due to its specific chain length and reactivity, making it particularly suitable for certain types of cross-linking applications. Its ability to form stable covalent bonds under mild conditions sets it apart from other cross-linking reagents.

Properties

CAS No.

1185010-68-7

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

dimethyl hexanediimidate;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H

InChI Key

JKNIOHXBRYZCTM-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCCCC(=N)OC.Cl

Origin of Product

United States

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